REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2([CH3:12])[CH3:11])=[CH:4][CH:3]=1.CC(C)=[O:15].S([O-])([O-])(=O)=O.[Mg+2].[Mn]([O-])(=O)(=O)=O.[K+]>O>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5](=[CH:4][CH:3]=1)[C:6](=[O:15])[CH2:7][C:8]2([CH3:12])[CH3:11] |f:2.3,4.5|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2CCC(C2=C1)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting deposit was filtered
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated to a reduced volume
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with EtOAc (3×100 ml)
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (10% EtOAc/hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(CC(C2=CC1)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.33 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |